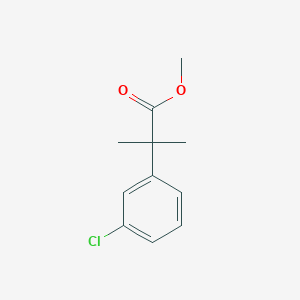

Methyl 2-(3-chlorophenyl)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-(3-chlorophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIXMPKCWWZAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548269 | |

| Record name | Methyl 2-(3-chlorophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101233-58-3 | |

| Record name | Methyl 2-(3-chlorophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-(3-chlorophenyl)-2-methylpropanoate chemical properties

[1][2]

Executive Summary

This compound (CAS 101233-58-3) is a sterically hindered ester derivative of phenylacetic acid.[1][2] Its defining structural feature is the gem-dimethyl substitution at the

Chemical Identity & Physicochemical Profile[3][4][5]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | Methyl |

| CAS Number | 101233-58-3 |

| Molecular Formula | C |

| SMILES | COC(=O)C(C)(C)C1=CC=CC(Cl)=C1 |

Physicochemical Properties

The presence of the gem-dimethyl group significantly alters the physical properties compared to the non-methylated analog, lowering the boiling point slightly due to globular shape while increasing lipophilicity.

| Property | Value / Description | Note |

| Molecular Weight | 212.67 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Esters of substituted isobutyric acids often exhibit low melting points. |

| Boiling Point (Pred.) | ~255–265 °C | At 760 mmHg (Predicted based on fragment contribution). |

| Density (Pred.) | 1.12 ± 0.06 g/cm³ | Denser than water due to chlorine substitution. |

| LogP (Pred.) | 3.2 – 3.5 | Highly lipophilic; crosses cell membranes effectively. |

| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water. |

Synthetic Methodologies

The synthesis of this compound is non-trivial due to the steric crowding at the quaternary carbon. Two primary routes are employed depending on the scale and availability of precursors.

Route A: Fischer Esterification (Lab Scale)

The most direct laboratory route involves the acid-catalyzed esterification of the commercially available 2-(3-chlorophenyl)-2-methylpropanoic acid. Due to steric hindrance, standard Fischer conditions (MeOH/H

-

Step 1: Activation of acid with SOCl

(Reflux, 2h). -

Step 2: Quench with anhydrous Methanol.

-

Yield: Typically >90%.

Route B: Double Alkylation (Industrial Scale)

For large-scale production, starting from methyl 3-chlorophenylacetate is more cost-effective. This requires the use of a strong base (LDA or NaH) to install the two methyl groups sequentially.

-

Mechanism: The

-protons are acidic (pKa ~20). Deprotonation forms an enolate which attacks Methyl Iodide (MeI). -

Critical Control: The second methylation is slower due to sterics; excess base and MeI are required.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic pathways. Route A (Blue) is preferred for purity; Route B (Red) for cost efficiency.

Reactivity & Mechanistic Insights[6][7]

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The two methyl groups at the

-

Hydrolysis Resistance: The ester carbonyl is shielded from nucleophilic attack. Hydrolysis to the acid requires forcing conditions (e.g., KOH in ethylene glycol at 150°C) compared to standard esters.

-

No Enolization: Lacking

-protons, the compound cannot form an enolate. This prevents racemization (not applicable here as the molecule is achiral) and prevents side reactions like Claisen condensation.

Electrophilic Aromatic Substitution (EAS)

The 3-chloro substituent is a deactivating, ortho,para-director. However, the bulky ester group at position 1 sterically hinders the ortho positions (2 and 6).

-

Major Site of Attack: Position 5 (meta to the alkyl group, meta to the chloro).

-

Minor Site: Position 4 (para to the alkyl group, ortho to chloro).

Reactivity Map

Figure 2: Reactivity profile highlighting the steric protection of the ester and potential for ring functionalization.

Applications in Drug Development

Metabolic Blocking

In medicinal chemistry, the "gem-dimethyl" motif is a classic bioisostere used to block metabolic degradation.

-

Mechanism: Cytochrome P450 enzymes often target benzylic positions for hydroxylation. Replacing benzylic hydrogens with methyl groups (as in this compound) completely shuts down this metabolic pathway, significantly increasing the half-life (

) of the drug candidate.

Precursor for Fibrate Analogs

The structure mimics the "fibrate" class of lipid-lowering agents (e.g., Clofibrate), although those typically possess an ether linkage. This specific carbon-linked analog serves as a scaffold for PPAR

Handling and Safety Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While the ester is stable, the 3-chloro moiety can be sensitive to light over prolonged periods.

References

Sources

- 1. 101233-58-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. 101233-58-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. 56523-48-9,(R)-2-Phenylpyrrolidine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 56523-48-9,(R)-2-Phenylpyrrolidine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. CAS#:628332-89-8 | methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate | Chemsrc [chemsrc.com]

A Guide to the Comprehensive Structural Elucidation of Methyl 2-(3-chlorophenyl)-2-methylpropanoate

Executive Summary

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive, multi-technique strategy for the structural elucidation of Methyl 2-(3-chlorophenyl)-2-methylpropanoate. Moving beyond a simple recitation of methods, this document delves into the causal logic behind the analytical workflow, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a self-validating system for structural confirmation. Each step is detailed with field-proven protocols and data interpretation insights, establishing an authoritative framework for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction and Analytical Postulate

This compound (C₁₁H₁₃ClO₂, Molecular Weight: 212.68 g/mol ) is a small organic molecule featuring a halogenated aromatic ring and an ester functional group. Such motifs are common in agrochemicals and pharmaceutical intermediates, making their precise characterization critical.[1] The challenge lies not in the complexity of the molecule itself, but in applying a rigorous, multi-faceted analytical approach to ensure that every structural feature is unequivocally proven.

Our core directive is to confirm the identity and connectivity of the hypothesized structure shown below. This guide is structured around a hypothesis-driven workflow, where predictions for each analytical technique are made and then systematically verified.

Hypothesized Structure:

Our analytical strategy will proceed from gross molecular properties to fine atomic-level connectivity:

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental formula, with a specific focus on verifying the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: To identify key functional groups, primarily the ester moiety, and to characterize the aromatic and aliphatic C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the precise carbon-hydrogen framework, establish connectivity, and confirm the substitution pattern of the aromatic ring.

Integrated Analytical Workflow

The power of this elucidation process comes from the integration of orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their collective data build a self-reinforcing case for the final structure. The logical flow is designed to be efficient, starting with the most definitive information (molecular formula) and progressively adding layers of structural detail.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Experience: We begin with mass spectrometry because it provides the most fundamental data points: the molecular weight and, crucially, the elemental formula. For a halogenated compound, the isotopic pattern is a powerful and non-negotiable diagnostic tool. Its presence (or absence) provides immediate and definitive validation of the chlorine atom.

Experimental Protocol (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in dichloromethane.

-

Injection: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

GC Method: Use a temperature program starting at 100°C, ramping to 250°C at 10°C/min.

-

MS Ionization: Employ Electron Ionization (EI) at 70 eV.[1]

-

MS Detection: Scan a mass range from m/z 40 to 400.

Expected Data & Interpretation

The mass spectrum serves as a "molecular fingerprint".[1] For our target molecule, the most critical feature is the molecular ion region.

-

Molecular Ion Peak (M⁺): The molecular ion containing the ³⁵Cl isotope is expected at m/z = 212.

-

Isotope Peak (M⁺+2): The molecular ion containing the ³⁷Cl isotope is expected at m/z = 214.

-

Isotopic Abundance Ratio: Due to the natural abundance of chlorine isotopes, the intensity ratio of the M⁺ peak to the M⁺+2 peak should be approximately 3:1.[1][2][3] This distinctive pattern is a hallmark of a monochlorinated compound.

Table 1: Predicted Mass Spectrometry Data

| m/z (Daltons) | Assignment | Interpretation |

|---|---|---|

| 212 | [M]⁺ (with ³⁵Cl) | Molecular ion, confirming the mass of the most abundant isotopologue. |

| 214 | [M+2]⁺ (with ³⁷Cl) | Isotope peak, confirming the presence of one chlorine atom. |

| 197 | [M - CH₃]⁺ | Loss of a methyl group. |

| 181 | [M - OCH₃]⁺ | Alpha-cleavage with loss of the methoxy radical. |

| 153 | [M - COOCH₃]⁺ | Loss of the methyl ester group. |

| 111/113 | [C₇H₄Cl]⁺ | Fragment corresponding to the chlorotropylium ion or related structures. |

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Experience: With the molecular formula confirmed, IR spectroscopy is employed to rapidly identify the key functional groups. It is a fast and non-destructive technique that provides clear evidence for the ester moiety, which is a central feature of the molecule.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a single drop of the neat liquid sample (or a few milligrams of solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data & Interpretation

Esters are characterized by a "Rule of Three," exhibiting three strong, intense peaks.[4]

-

C=O Stretch: A very strong and sharp absorption is expected for the ester carbonyl group. Since the carbonyl is not directly conjugated with the aromatic ring, its frequency should be similar to that of a saturated ester, around 1735 cm⁻¹.[5][6]

-

C-O Stretches: Two distinct, strong absorptions are expected in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.[4][6]

Table 2: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |

| ~2990-2850 | Aliphatic C-H Stretch | Confirms the presence of methyl groups. |

| ~1735 | Ester C=O Stretch | Strong, sharp peak confirming the ester carbonyl.[5][6] |

| ~1250 and ~1150 | Ester C-O Stretch | Two strong peaks confirming the ester linkage.[4] |

| ~1600, ~1475 | Aromatic C=C Bending | Confirms the aromatic ring skeleton. |

| ~800-700 | C-Cl Stretch | Confirms the carbon-chlorine bond. |

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Framework

Expertise & Experience: NMR is the definitive technique for mapping the connectivity of atoms. ¹H NMR reveals the number and environment of different protons, while ¹³C NMR does the same for the carbon skeleton. The combination of chemical shift, integration, and spin-spin coupling provides an unambiguous blueprint of the molecule.

Experimental Protocol (¹H & ¹³C NMR)

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same instrument.

¹H NMR: Expected Data & Interpretation

The ¹H NMR spectrum is predicted to show four distinct signals.

-

Aromatic Protons (4H): These will appear in the characteristic downfield region of 6.5-8.0 ppm.[7] The 1,3-disubstitution pattern will result in a complex multiplet pattern for the four adjacent protons on the ring.

-

Methoxy Protons (3H): The methyl group of the ester will produce a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected around 3.7 ppm.[8]

-

Gem-Dimethyl Protons (6H): The two equivalent methyl groups attached to the quaternary carbon are also isolated from any protons and will thus appear as a single sharp singlet, integrating to 6 protons.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

|---|---|---|---|---|

| ~7.2-7.4 | Multiplet | 4H | Ar-H | Four protons on the 1,3-disubstituted benzene ring. |

| ~3.7 | Singlet | 3H | -O-CH ₃ | Methoxy protons of the ester group. |

| ~1.6 | Singlet | 6H | -C(CH ₃)₂ | Equivalent protons of the two methyl groups on the quaternary carbon. |

¹³C NMR: Expected Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

-

Ester Carbonyl: A signal in the downfield region, typically ~175-180 ppm.

-

Aromatic Carbons: The 1,3-disubstituted pattern means all six aromatic carbons are chemically non-equivalent, resulting in six distinct signals in the 120-150 ppm range.[7] The carbon directly bonded to the chlorine atom (C-Cl) will be identifiable.

-

Quaternary Carbon: The carbon bonded to the aromatic ring, two methyl groups, and the ester will appear as a singlet with no DEPT signal.

-

Methoxy Carbon: The -OCH₃ carbon will appear around 52 ppm.

-

Gem-Dimethyl Carbons: The two equivalent methyl carbons will give a single signal in the aliphatic region.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

|---|---|---|

| ~177 | C =O | Ester carbonyl carbon. |

| ~145 | Ar-C -C(CH₃)₂ | Aromatic quaternary carbon. |

| ~134 | Ar-C -Cl | Aromatic carbon bonded to chlorine. |

| ~125-130 | Ar-C H | Four distinct aromatic methine carbons. |

| ~52 | -O-C H₃ | Methoxy carbon. |

| ~45 | -C (CH₃)₂ | Aliphatic quaternary carbon. |

| ~25 | -C(C H₃)₂ | Equivalent carbons of the two methyl groups. |

Confirmatory 2D NMR: Mapping Connectivity

For absolute certainty, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds, directly confirming how the molecular fragments are connected.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

The Dual Nature of Chloro-Substituted Aromatic Compounds: A Technical Guide to Biological Activity

Introduction: A Tale of Two Faces

Chloro-substituted aromatic compounds, a diverse class of molecules characterized by one or more chlorine atoms attached to an aromatic ring, represent a fascinating duality in the world of chemical biology. On one hand, they include some of the most persistent and toxic environmental pollutants known to man, such as polychlorinated biphenyls (PCBs) and dioxins. Their chemical stability and lipophilicity lead to their accumulation in food chains and a range of adverse health effects.[1] On the other hand, the strategic incorporation of chlorine atoms into aromatic scaffolds is a cornerstone of modern drug discovery, often leading to significant improvements in potency and pharmacokinetic properties. This phenomenon is so pronounced that it has been dubbed the "magic chloro" effect.[2][3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will navigate the complex landscape of the biological activity of chloro-substituted aromatic compounds, moving beyond a simple cataloging of facts to explain the underlying principles and experimental considerations. We will explore the mechanisms of toxicity, the principles of structure-activity relationships, and the transformative role of chlorine in pharmaceutical design. This guide will provide not only the "what" but also the "why" and "how," equipping you with the knowledge to both mitigate the risks and harness the potential of these remarkable compounds.

Part I: The Dark Side - Environmental Toxicity and Mechanistic Insights

The widespread industrial use of chloroaromatic compounds has led to their ubiquitous presence in the environment.[1] Their resistance to degradation and their ability to bioaccumulate pose significant threats to ecosystems and human health.

The Aryl Hydrocarbon Receptor (AhR): A Central Mediator of Toxicity

Many of the toxic effects of chlorinated aromatic hydrocarbons, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related compounds, are mediated by the aryl hydrocarbon receptor (AhR).[4] The AhR is a ligand-activated transcription factor that, upon binding to a suitable ligand, translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the altered expression of a battery of genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450s), cell growth, and differentiation.

The persistent activation of the AhR signaling pathway by chloroaromatic compounds can lead to a wide array of toxic effects, including immunotoxicity, hepatotoxicity, carcinogenesis, and developmental defects.[1]

Structure-Toxicity Relationships: The Influence of Chlorine Substitution

The toxicity of chloro-substituted aromatic compounds is not uniform and is heavily dependent on the number and position of chlorine atoms on the aromatic ring. This relationship is a classic example of a Quantitative Structure-Activity Relationship (QSAR).[3][5][6]

Generally, for compounds like chlorinated benzenes and anilines, cytotoxicity increases with the degree of chlorination.[7] This is often correlated with increased lipophilicity, which enhances the compound's ability to cross cell membranes and interact with intracellular targets.[7] For dioxin-like compounds, the planarity of the molecule is a critical determinant of its ability to bind to the AhR. The most toxic congeners are those that can adopt a planar conformation, allowing for optimal interaction with the receptor's binding pocket.

Table 1: General Structure-Toxicity Trends for Chloroaromatic Compounds

| Feature | Impact on Toxicity | Rationale |

| Increased Chlorination | Generally increases toxicity | Enhances lipophilicity, leading to better membrane permeability and bioaccumulation.[7] |

| Positional Isomerism | Significant impact | Influences molecular shape, planarity, and electronic properties, which are critical for receptor binding. |

| Planarity | Critical for dioxin-like toxicity | A planar structure is required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). |

| Hydrophobicity (log P) | Correlates with cytotoxicity | Higher hydrophobicity often leads to greater membrane interaction and cellular uptake.[7] |

Experimental Protocol: In Vitro Aryl Hydrocarbon Receptor (AhR) Activation Assay

This protocol outlines a cell-based reporter gene assay to screen for activators of the AhR signaling pathway. This is a foundational experiment in the toxicological assessment of chloro-substituted aromatic compounds.

Objective: To determine if a test compound can activate the AhR signaling pathway in a dose-dependent manner.

Principle: Genetically engineered mammalian cells containing a luciferase reporter gene under the control of an AhR-responsive promoter are used. Activation of the AhR by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission.

Materials:

-

AhR-responsive reporter cell line (e.g., H1L1.1c2, available from commercial sources)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well white, clear-bottom cell culture plates

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Positive control (e.g., 2,3,7,8-TCDD)

-

Luciferase assay reagent

-

Plate-reading luminometer

Procedure:

-

Cell Seeding:

-

Culture the AhR-responsive reporter cells according to the supplier's instructions.

-

Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 2 x 10^5 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8][9]

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound and the positive control in culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

-

Carefully remove the old medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include solvent control wells.

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate the plate in the dark at room temperature for 10 minutes to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence in each well using a plate-reading luminometer.[8][9]

-

-

Data Analysis:

-

Subtract the average luminescence of the blank wells (medium only) from all other readings.

-

Normalize the data by expressing the luminescence of the treated wells as a fold induction over the solvent control.

-

Plot the fold induction against the log of the compound concentration to generate a dose-response curve.

-

Calculate the EC50 value (the concentration that elicits 50% of the maximal response).

-

Self-Validation:

-

The positive control (TCDD) should produce a robust and dose-dependent increase in luciferase activity.

-

The solvent control should have low background luminescence.

-

The dose-response curve for the test compound should be sigmoidal, allowing for the calculation of a reliable EC50 value.

Part II: The Bright Side - Chlorine as a Tool in Drug Discovery

In stark contrast to its role in environmental toxicology, the chlorine atom is a powerful tool in the arsenal of medicinal chemists. Its unique physicochemical properties can be leveraged to enhance the biological activity and pharmacokinetic profile of drug candidates.[10][11][12]

The "Magic Chloro" Effect: Enhancing Potency and Modulating Properties

The substitution of a hydrogen atom with a chlorine atom can lead to a dramatic increase in the biological potency of a molecule.[2] This "magic chloro" effect is not due to a single mechanism but rather a combination of factors:

-

Increased Lipophilicity: The chlorine atom is more lipophilic than a hydrogen atom. This can enhance the ability of a drug to cross cell membranes and access its target.[13]

-

Steric Effects: The larger size of the chlorine atom compared to hydrogen can promote a more favorable binding conformation of the drug within its target protein.[14]

-

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electronic properties of the aromatic ring and influence interactions with the target protein.[13]

-

Metabolic Blocking: The introduction of a chlorine atom at a site of metabolic vulnerability can block enzymatic degradation, thereby increasing the drug's half-life.

Case Study: Chloro-Substituted Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The development of selective and potent kinase inhibitors is a key focus of modern drug discovery. The introduction of chlorine atoms into kinase inhibitor scaffolds has proven to be a highly effective strategy.

Table 2: Biological Activity of Chloro-Substituted Kinase Inhibitors

| Kinase Target | Inhibitor | IC50 (nM) | Reference |

| BTK | Bosutinib | - | [15] |

| EphB4 | Dasatinib | 1.1 | [15] |

| FAK | Bosutinib | - | [15] |

| MER | Dasatinib | 0.8 | [15] |

| SYK | Dasatinib | 2.5 | [15] |

| CK1δ | PF-670462 | ~10 | [16] |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes a common method to assess the cytotoxicity of a compound against a cancer cell line. This is a fundamental step in the preclinical evaluation of potential anticancer drugs.

Objective: To determine the concentration of a test compound that causes 50% inhibition of cell viability (IC50).

Principle: The assay is based on the reduction of a tetrazolium salt (e.g., MTT) by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 48-72 hours at 37°C.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Self-Validation:

-

The vehicle control should show high absorbance, indicating high cell viability.

-

The positive control should show low absorbance, indicating significant cytotoxicity.

-

The results should be reproducible across replicate experiments.

Part III: Bridging the Gap - Environmental Fate and Bioremediation

The persistence of chloroaromatic pollutants has driven research into methods for their removal from the environment. Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down contaminants, has emerged as a promising and environmentally friendly approach.[17]

Microbial Degradation of Chloroaromatic Compounds

A variety of bacteria and fungi have been identified that can degrade chloroaromatic compounds.[8][18] The degradation pathways often involve initial enzymatic attacks that lead to the removal of chlorine atoms and the opening of the aromatic ring.[8] These processes can occur under both aerobic and anaerobic conditions.

Experimental Protocol: Assessing Microbial Degradation of Chlorophenols

This protocol provides a framework for evaluating the ability of a microbial consortium to degrade a model chlorophenol compound.

Objective: To quantify the degradation of a specific chlorophenol by a mixed microbial culture over time.

Materials:

-

Mixed microbial culture (e.g., from activated sludge or contaminated soil)

-

Minimal salts medium

-

Chlorophenol stock solution (e.g., 2,4-dichlorophenol)

-

Shake flasks

-

Incubator shaker

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Acclimation of Microbial Culture:

-

Inoculate a small amount of the microbial source into a minimal salts medium containing a low concentration of the target chlorophenol.

-

Incubate with shaking at an appropriate temperature (e.g., 30°C).

-

Periodically transfer a portion of the culture to fresh medium with a slightly higher concentration of the chlorophenol to select for and enrich the degrading microorganisms.

-

-

Degradation Experiment:

-

Set up replicate shake flasks containing a defined volume of minimal salts medium and the acclimated microbial culture.

-

Spike the flasks with the chlorophenol to a known initial concentration (e.g., 50 mg/L).

-

Include a sterile control flask (no inoculum) to account for abiotic losses.

-

Incubate the flasks under the same conditions as the acclimation phase.

-

-

Sampling and Analysis:

-

At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw a small aliquot from each flask.

-

Centrifuge the samples to pellet the microbial cells.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the concentration of the chlorophenol in the filtered supernatant using HPLC.

-

-

Data Analysis:

-

Plot the concentration of the chlorophenol against time for both the experimental and control flasks.

-

Calculate the percentage of degradation at each time point.

-

Self-Validation:

-

The concentration of the chlorophenol in the sterile control should remain relatively constant, indicating minimal abiotic loss.

-

A significant decrease in the chlorophenol concentration should be observed in the inoculated flasks over time.

-

The degradation should follow a predictable kinetic model (e.g., first-order decay).

Conclusion and Future Perspectives

The biological activity of chloro-substituted aromatic compounds is a field of profound contrasts. The same chemical feature—the chlorine atom—that imparts persistence and toxicity to environmental pollutants can be strategically employed to create life-saving pharmaceuticals. A deep understanding of the underlying molecular mechanisms, structure-activity relationships, and experimental methodologies is crucial for both mitigating the environmental risks and harnessing the therapeutic potential of these compounds.

Future research will likely focus on several key areas. In environmental science, the development of more efficient and robust bioremediation strategies, including the genetic engineering of microorganisms with enhanced degradative capabilities, will be paramount. In drug discovery, the continued exploration of the "magic chloro" effect, guided by computational modeling and a deeper understanding of drug-target interactions, will undoubtedly lead to the development of novel therapeutics with improved efficacy and safety profiles. The dual nature of chloro-substituted aromatic compounds serves as a powerful reminder of the importance of context in chemistry and biology, where a subtle change in molecular architecture can mean the difference between a potent toxin and a powerful medicine.

References

-

Starek, A. (1996). An outline of chloro-organic compound toxicology. Roczniki Państwowego Zakładu Higieny, 47(1), 1-12. [Link]

-

Greenlee, W. F., & Poland, A. (1984). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 55, 169-176. [Link]

-

U.S. Environmental Protection Agency. (1981). Microbial Decomposition of Chlorinated Aromatic Compounds. EPA-600/2-81-141. [Link]

-

Euro Chlor. (2007). Biodegradability of chlorinated aromatic compounds. [Link]

-

Babich, H., & Borenfreund, E. (1988). Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells. Fundamental and Applied Toxicology, 10(2), 295-301. [Link]

-

Sibi, G. (2022). Microbial Degradation of Chlorinated Aromatic Compounds. In Environmental Biotechnology. CRC Press. [Link]

-

Ohura, T., et al. (2005). Environmental Behavior, Sources, and Effects of Chlorinated Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 39(22), 8593-8600. [Link]

-

Greenlee, W. F., & Poland, A. (1984). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 55, 169–176. [Link]

-

Jadhav, S. B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 46, 116348. [Link]

-

Ghattas, A. K., et al. (2021). Myco-remediation of Chlorinated Pesticides: Insights Into Fungal Metabolic System. Frontiers in Microbiology, 12, 648028. [Link]

-

Das, P., & Medhi, C. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(50), 34969-34983. [Link]

-

Naumann, K. (1999). Influence of chlorine substituents on biological activity of chemicals. Journal für praktische Chemie, 341(5), 417-435. [Link]

-

Njardarson, J. T. (2020). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ChemMedChem, 15(1), 15-23. [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

Sato, A., & Nakajima, T. (1979). A structure-activity relationship of some chlorinated hydrocarbons. Archives of Environmental Health, 34(2), 69-75. [Link]

-

Das, P., & Medhi, C. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(50), 34969-34983. [Link]

-

Taylor & Francis. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References. [Link]

-

Euro Chlor. (2004). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]

-

Safe, S. (1989). Chlorocarbons and Chlorohydrocarbons, Toxic Aromatics. In Encyclopedia of Toxicology (pp. 224-228). Academic Press. [Link]

-

Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. [Link]

-

Naumann, K. (2000). Influence of Chlorine Substituents on Biological Activity of Chemicals. Pest Management Science, 56(1), 3-21. [Link]

-

O'Callaghan, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. [Link]

-

Euro Chlor. (2004). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]

-

Drug Design. (2005). Structure Activity Relationships. [Link]

-

Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]

Sources

- 1. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative structure activity relationship (QSAR) for toxicity of chlorophenols on L929 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 7. Degradation of chlorophenol mixtures in a fed-batch system by two soil bacteria [scielo.org.za]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (PDF) Degradation of phenol and chlorophenols by mixed and pure cultures [academia.edu]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbe.com [microbe.com]

- 14. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]

- 17. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]

- 18. puracyp.com [puracyp.com]

Methyl 2-(3-chlorophenyl)-2-methylpropanoate as a pharmaceutical intermediate

Title: The Strategic Application of Methyl 2-(3-chlorophenyl)-2-methylpropanoate in Modern Drug Design: A Technical Whitepaper

Executive Summary

This compound (CAS: 101233-58-3) is a highly specialized, sterically hindered building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have observed that the successful integration of this intermediate into drug discovery pipelines requires a deep understanding of its physicochemical behavior. This whitepaper elucidates the structural rationale behind its pharmacophoric elements and provides self-validating experimental protocols for its downstream synthetic divergence.

Structural Rationale and Medicinal Chemistry Implications

The architecture of this compound is defined by two critical structural motifs that directly dictate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of its downstream APIs:

-

The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The quaternary alpha-carbon (bearing two methyl groups) severely restricts the conformational flexibility of the adjacent ester/acid moiety. By pre-organizing the molecule into a specific geometry, the entropic penalty typically incurred upon binding to a target receptor is minimized, thereby significantly enhancing binding affinity and target engagement ()[1].

-

Metabolic Shielding: A ubiquitous liability in phenylacetic acid-derived therapeutics is rapid hepatic clearance via Cytochrome P450 (CYP450)-mediated alpha-hydroxylation. The gem-dimethyl group acts as an impenetrable steric shield, completely blocking oxidation at the alpha-position and drastically increasing the in vivo half-life of the drug ()[2].

-

The 3-Chloro Substitution: The meta-chloro group modulates the electronic distribution of the aromatic ring, introducing a sigma-hole capable of halogen bonding with receptor backbones. Furthermore, it precisely tunes the lipophilicity (LogP), optimizing membrane permeability and blood-brain barrier (BBB) penetration.

Figure 1: Pharmacological impact of the gem-dimethyl group on metabolic stability and binding.

Synthetic Divergence: Downstream Applications

As a core intermediate, this compound serves as a branching point for multiple API scaffolds. The ester can be manipulated into three primary downstream targets:

-

Pathway A (Hydrolysis): Yields 2-(3-chlorophenyl)-2-methylpropanoic acid (CAS: 64798-35-2) ()[3]. This free acid is a prime candidate for amide coupling to target G-protein coupled receptors (GPCRs) or kinases.

-

Pathway B (Reduction): Yields 2-(3-chlorophenyl)-2-methylpropan-1-ol, a neopentyl-like alcohol utilized in complex etherification reactions.

-

Pathway C (Curtius Rearrangement): Converts the free acid into 2-(3-chlorophenyl)propan-2-amine, a sterically hindered phentermine analog.

Figure 2: Synthetic divergence and downstream applications of CAS 101233-58-3.

Experimental Protocols (Self-Validating Systems)

Expertise & Experience Note: The protocols below are engineered specifically to overcome the severe steric hindrance imposed by the gem-dimethyl group. Standard conditions (e.g., NaOH in EtOH, or NaBH4) will fail or result in unacceptably low yields due to the neopentyl-like steric bulk shielding the carbonyl carbon.

Protocol A: Base-Promoted Hydrolysis to the Free Acid

Objective: Cleave the methyl ester to yield 2-(3-chlorophenyl)-2-methylpropanoic acid. Causality of Reagents: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH). The smaller Li+ cation strongly coordinates with the carbonyl oxygen, increasing its electrophilicity. This Lewis acid activation is mandatory to facilitate nucleophilic attack by the hydroxide ion on the sterically shielded carbonyl. A ternary solvent system (THF/MeOH/H2O) is used to maintain homogeneity of the highly lipophilic ester.

Step-by-Step Methodology:

-

Dissolve 1.0 eq of this compound in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M concentration).

-

Add 3.0 eq of LiOH·H2O in a single portion at 20°C.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor via TLC or LC-MS until complete consumption of the starting material.

-

Cool to 0°C and acidify to pH 2 using 1M HCl (aq). Self-Validation Check: The product will immediately precipitate or phase-separate as a milky oil/solid as it protonates, physically confirming the successful formation of the free acid.

-

Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Hydride Reduction to the Neopentyl-like Alcohol

Objective: Reduce the ester to 2-(3-chlorophenyl)-2-methylpropan-1-ol. Causality of Reagents: Lithium Aluminum Hydride (LiAlH4) is utilized because milder hydride donors (like NaBH4) lack the nucleophilic strength to attack the sterically hindered ester. Anhydrous THF is required to prevent explosive quenching of the LAH and to solvate the intermediate aluminate complexes.

Step-by-Step Methodology:

-

Suspend 2.0 eq of LiAlH4 in anhydrous THF (0.5 M) under an inert Argon atmosphere at 0°C.

-

Dissolve 1.0 eq of this compound in anhydrous THF and add dropwise to the LAH suspension over 30 minutes to control the exothermic reaction.

-

Allow the reaction to warm to room temperature, then reflux at 65°C for 4 hours.

-

Cool to 0°C and perform a Fieser quench: Add

mL H2O (where -

Filter the granular salts through a Celite pad, wash with diethyl ether, and concentrate the filtrate.

Quantitative Data Summaries

Table 1: Physicochemical Properties

| Property | Value | Source/Verification |

| Compound Name | This compound | |

| CAS Number | 101233-58-3 | |

| Molecular Formula | C11H13ClO2 | |

| Molecular Weight | 212.68 g/mol | |

| Downstream Free Acid CAS | 64798-35-2 | [3] |

Table 2: Reaction Metrics for Synthetic Divergence

| Pathway | Transformation | Key Reagents | Temp (°C) | Time (h) | Expected Yield |

| A | Ester to Free Acid | LiOH·H2O (3.0 eq), THF/MeOH/H2O | 60 | 12-16 | >90% |

| B | Ester to Alcohol | LiAlH4 (2.0 eq), Anhydrous THF | 65 | 4 | 85-92% |

| C | Free Acid to Amine | DPPA, Et3N, t-BuOH (Curtius) | 80 | 8 | 70-80% |

References

-

Sigma-Aldrich Product Catalog: this compound (CAS 101233-58-3). Merck KGaA.

-

BLD Pharmatech: 101233-58-3 | this compound Analytical Documentation.

-

National Center for Biotechnology Information (PubChem): 2-(3-Chlorophenyl)-2-methylpropanoic acid (CID 15582644).

-

Journal of Medicinal Chemistry: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications (2023).

-

ScienceOpen / European Journal of Medicinal Chemistry: Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]

- 3. 2-(3-Chlorophenyl)-2-methylpropanoic acid | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Evolution of Substituted Methylpropanoates: From Empirical Discovery to Targeted PPARα Agonism

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

Substituted methylpropanoates—most prominently recognized in medicinal chemistry as the aryloxy-2-methylpropanoate class of drugs (commonly known as fibrates)—represent a foundational pillar in the clinical management of dyslipidemia. Characterized by their core isobutyrate (2-methylpropanoate) pharmacophore, these compounds function as potent amphipathic carboxylic acids and esters that modulate lipid metabolism[1]. This whitepaper explores the historical discovery, structure-activity relationships (SAR), molecular mechanisms, and the rigorous experimental protocols required to evaluate this critical class of therapeutic agents.

Historical Evolution and Target Deorphanization

The journey of substituted methylpropanoates is a classic example of "forward pharmacology," where phenotypic efficacy preceded the identification of the molecular target.

-

Empirical Discovery (1950s-1960s): The first major breakthrough occurred with the synthesis of clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate), patented by Imperial Chemical Industries in 1958 and approved for medical use in 1963[2]. Early clinical observations noted its profound ability to reduce very-low-density lipoprotein (VLDL) and triglyceride levels, though the exact mechanism remained a mystery for decades[3].

-

Target Deorphanization (1990): The molecular target of the methylpropanoate class remained elusive until 1990, when researchers Issemann and Green cloned an orphan nuclear receptor. They discovered that this receptor, later designated as the Peroxisome Proliferator-Activated Receptor alpha (PPARα) , was directly activated by fibrate drugs[4]. This landmark discovery shifted the paradigm from phenotypic screening to rational, structure-based drug design.

Structural Chemistry and Structure-Activity Relationship (SAR)

The pharmacological efficacy of substituted methylpropanoates is heavily dependent on their unique chemical architecture. The defining feature is the 2-methylpropanoate (isobutyrate) moiety linked via an ether oxygen to an aromatic system.

The Role of the Ester Prodrug

Many clinically successful substituted methylpropanoates are formulated as ester prodrugs. For example, fenofibrate is synthesized as the isopropyl ester (isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate)[5].

-

Causality in Design: The free fibric acid is highly polar, which limits passive diffusion across the intestinal epithelium. By masking the carboxylic acid as an isopropyl or ethyl ester, the lipophilicity is significantly increased, maximizing oral bioavailability. Once absorbed, hepatic and plasma esterases rapidly hydrolyze the prodrug into the active fibric acid (e.g., fenofibric acid)[6].

The Gem-Dimethyl Group

The two methyl groups on the alpha-carbon (the "2-methyl" in 2-methylpropanoate) are critical for receptor binding.

-

Causality in Design: These bulky methyl groups restrict the rotational freedom of the carboxylate tail, locking the molecule into a specific conformation. This rigid geometry is required to effectively dock into the lipophilic ligand-binding domain (LBD) of PPARα, stabilizing the activation helix (Helix 12) and facilitating co-activator recruitment.

Molecular Mechanism of Action (MoA)

Substituted methylpropanoates act as direct agonists of PPARα. Upon binding the active fibric acid derivative, PPARα undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR)[1]. This heterodimer translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[4].

Key Transcriptional Outcomes:

-

Upregulation of Lipoprotein Lipase (LPL): Enhances the catabolism of triglyceride-rich particles[1].

-

Upregulation of ApoA-I and ApoA-II: Drives the production of high-density lipoprotein (HDL), facilitating reverse cholesterol transport[7].

-

Downregulation of ApoC-III: Removes the inhibitory effect on LPL, further accelerating VLDL clearance[4].

Caption: Molecular signaling pathway of substituted methylpropanoates via PPARα activation.

Quantitative Pharmacodynamics

The structural variations among substituted methylpropanoates dictate their pharmacokinetic profiles and clinical half-lives. The table below summarizes the core data for leading compounds in this class.

| Compound Name | IUPAC Chemical Nomenclature | Prodrug Formulation | Plasma Half-Life | Primary Target |

| Clofibrate | ethyl 2-(4-chlorophenoxy)-2-methylpropanoate[2] | Yes (Ethyl ester) | 18–22 hours[2] | PPARα |

| Fenofibrate | isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate[5] | Yes (Isopropyl ester) | 19–27 hours[5] | PPARα |

| Fenofibric Acid | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | No (Active Acid) | ~20 hours | PPARα |

Experimental Protocols: In Vitro PPARα Transactivation Assay

Step-by-Step Methodology

-

Cell Culture & Seeding:

-

Action: Seed HEK293T cells in 96-well plates at

cells/well in DMEM supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS). -

Causality: CS-FBS is mandatory because standard serum contains endogenous lipids and fatty acids that act as weak PPAR agonists, which would artificially inflate baseline luminescence and obscure the compound's true

.

-

-

Transient Co-Transfection:

-

Action: Co-transfect cells with a pGAL4-PPARα-LBD expression plasmid and a pUAS-Luciferase reporter plasmid using a lipid-based transfection reagent.

-

Causality: Using a chimeric receptor (the DNA-binding domain of yeast GAL4 fused to the ligand-binding domain of human PPARα) prevents crosstalk. Endogenous full-length receptors cannot bind to the yeast Upstream Activating Sequence (UAS), ensuring that the luminescent signal is exclusively driven by the transfected PPARα-LBD interacting with the test compound.

-

-

Compound Treatment (Self-Validating Step):

-

Action: After 24 hours, treat cells with a serial dilution of the synthesized methylpropanoate (e.g.,

to -

Validation Controls: Include 0.1% DMSO as a negative vehicle control (defines 0% activation) and 1

M GW7647 as a positive reference control (defines 100% maximal activation).

-

-

Luminescence Quantification:

-

Action: Lyse cells after 24 hours of compound exposure, add D-luciferin substrate, and measure photon emission using a microplate luminometer.

-

Causality: The ATP-dependent oxidation of luciferin by the expressed luciferase enzyme emits light directly proportional to the degree of PPARα transactivation.

-

Caption: Step-by-step workflow for the self-validating GAL4-PPARα reporter gene assay.

Emerging Pleiotropic Effects

Recent structure-based drug discovery efforts have revealed that the pharmacological profile of substituted methylpropanoates extends beyond PPARα. Notably, certain fibrates have been identified as inhibitors of Aldose Reductase (AR) , an enzyme implicated in the conversion of glucose to sorbitol[7]. The inhibition of AR by the methylpropanoate scaffold represents a secondary biochemical mechanism that may protect against diabetic microvascular complications, highlighting the multi-target potential of this historic chemical class[6][7].

References

-

Wikipedia Contributors. "Clofibrate." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Chemistory of Fibrates." Current Chemical Biology. Available at:[Link]

-

National Cancer Institute (NCI). "Definition of clofibrate - NCI Drug Dictionary." Cancer.gov. Available at:[Link]

-

Wikipedia Contributors. "Fibrate." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Biomolecular Chemistry of Isopropyl Fibrates." NIH PubMed Central. Available at:[Link]

-

PubChem / NIH. "Fenofibrate | C20H21ClO4 | CID 3339." National Library of Medicine. Available at:[Link]

-

ACS Publications. "A Ureido-Thioisobutyric Acid (GW9578) Is a Subtype-Selective PPARα Agonist with Potent Lipid-Lowering Activity." Journal of Medicinal Chemistry. Available at:[Link]

Sources

- 1. Fibrate - Wikipedia [en.wikipedia.org]

- 2. Clofibrate - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biomolecular Chemistry of Isopropyl Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 2-(3-chlorophenyl)-2-methylpropanoate: A Detailed Protocol for Researchers

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of Methyl 2-(3-chlorophenyl)-2-methylpropanoate, a valuable building block in the development of novel pharmaceutical agents and functional materials. This document provides not only a step-by-step procedure but also delves into the underlying chemical principles, offering insights into the rationale behind the chosen synthetic strategy and experimental parameters.

Introduction

This compound is a substituted α-aryl propionate, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the 3-chlorophenyl moiety and the gem-dimethyl substitution at the α-position imparts specific steric and electronic properties that can be exploited in drug design. This protocol outlines a two-step synthetic sequence commencing with the commercially available 3-chlorophenylacetic acid.

Overall Synthetic Strategy

The synthesis of the target ester is achieved through a two-step process:

-

α,α-Dimethylation: The initial step involves the exhaustive methylation of the α-carbon of 3-chlorophenylacetic acid. This is accomplished through the formation of a dianion using a strong, non-nucleophilic base, followed by quenching with a methylating agent.

-

Fischer-Speier Esterification: The resulting 2-(3-chlorophenyl)-2-methylpropanoic acid is then converted to its corresponding methyl ester via a classic acid-catalyzed esterification reaction with methanol.

Caption: Overall workflow for the synthesis of this compound.

Part 1: α,α-Dimethylation of 3-Chlorophenylacetic Acid

The key to this transformation is the generation of a dianion from 3-chlorophenylacetic acid. The first equivalent of a strong base deprotonates the carboxylic acid, while the second equivalent abstracts a proton from the α-carbon, which is rendered acidic by the adjacent phenyl and carboxylate groups. This dianion then acts as a nucleophile, reacting with a methylating agent.

Protocol: Synthesis of 2-(3-chlorophenyl)-2-methylpropanoic Acid

Materials:

-

3-Chlorophenylacetic acid

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet

-

Schlenk line or similar inert atmosphere setup

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

LDA Formation: Slowly add n-butyllithium (2.2 equivalents) dropwise to the cooled diisopropylamine solution. Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Dianion Formation: Dissolve 3-chlorophenylacetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the dianion.

-

Methylation: Add methyl iodide (2.5 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Part 2: Fischer-Speier Esterification

With the α,α-dimethylated carboxylic acid in hand, the final step is its conversion to the methyl ester. The Fischer-Speier esterification is a classic and cost-effective method for this transformation.[1][2][3] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is used, and the water produced is often removed.[4]

Protocol: Synthesis of this compound

Materials:

-

2-(3-chlorophenyl)-2-methylpropanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(3-chlorophenyl)-2-methylpropanoic acid (1.0 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (m, 4H, Ar-H), 3.7 (s, 3H, OCH₃), 1.6 (s, 6H, C(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~177 (C=O), ~145 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), 52 (OCH₃), 46 (C(CH₃)₂), 25 (C(CH₃)₂) |

| IR (thin film, cm⁻¹) | ν: ~2980 (C-H), ~1735 (C=O, ester), ~1250 (C-O)[5][6][7] |

| Mass Spectrometry (EI) | m/z: Molecular ion peak, fragmentation pattern consistent with the structure.[8][9] |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Methyl iodide is a toxic and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

All reactions should be performed in a well-ventilated fume hood.

References

- TCI EUROPE N.V.

- OrgoSolver.

- Fischer Esterification: An ester

- PubChem.

- Reisman, S. E., et al. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. J. Am. Chem. Soc.2011, 133 (29), 11481–11484.

- bioRxiv.

- Pavia, D. L., et al. Introduction to Spectroscopy.

- Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.

- UCLA Chemistry. IR Spectroscopy Tutorial: Esters.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- Wikipedia.

- Diazomethane makes methyl esters

- Moodle.

- Master Organic Chemistry. Diazomethane (CH2N2).

- Tokyo Chemical Industry (India) Pvt. Ltd. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.

- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.

- Doc Brown's Advanced Organic Chemistry.

- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- ResearchGate. Enantioselective .ALPHA.

- PMC.

- IR Spectroscopy of Esters.

- ResearchGate. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)

- Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

- SciSpace. Resolution and configuration of .alpha.-substituted phenylacetic acids (1967)

- ChemicalBook. 2-Methyl-1-phenyl-2-propanol(100-86-7) 1H NMR spectrum.

- Benchchem. Synthesis routes of 3-(2-Chlorophenyl)propionic acid.

- 1H NMR Spectrum - C13H18O2.

- Organic Syntheses. 2-phenylpropionic acid.

- Yeast Metabolome Database.

- PubChem. 2-(3-Chlorophenyl)-2-methylpropanoic acid | C10H11ClO2 | CID 15582644.

- Google Patents. CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid.

- R Discovery.

- Google Patents. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.

- Benchchem.

- Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid.

- ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS C

- Quora.

- Student Academic Success.

- MDPI. Methyl 3,3-Bis[4-(dimethylamino)

- Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.

- National Institute of Standards and Technology.

- SpectraBase. 2-[(Phenylmethyl)-prop-2-enylamino]propanoic acid methyl ester - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook.

- Homework.Study.com. Give the equation for the ester formation between each of the following pairs of compounds: a) 2-methylpropanoic acid and phenol. b) pentanoic acid and ethanethiol.

- PubChem. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879.

- Chemguide.

- Sigma-Aldrich. 3-Chlorophenylacetic acid 98 1878-65-5.

- Organic Syntheses. α-CHLOROPHENYLACETIC ACID.

- QuickCompany. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid.

Sources

- 1. Fischer Esterification Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for the Spectroscopic Characterization of Methyl 2-(3-chlorophenyl)-2-methylpropanoate

Introduction

Methyl 2-(3-chlorophenyl)-2-methylpropanoate is a small organic molecule with potential applications in chemical synthesis and drug discovery. Its structural elucidation is a critical step in its characterization, ensuring purity, confirming identity, and providing a basis for understanding its chemical behavior. This document provides a detailed guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques, when used in concert, provide an unambiguous confirmation of the molecular structure.

The protocols and data interpretation presented herein are designed for researchers, scientists, and drug development professionals. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a deeper understanding of the analytical process.

Molecular Structure and Overview of Spectroscopic Approach

The structure of this compound is presented below. Our analytical approach will be to use:

-

¹H and ¹³C NMR to map the carbon-hydrogen framework.

-

IR Spectroscopy to identify key functional groups, particularly the ester carbonyl.

-

Mass Spectrometry to determine the molecular weight and identify characteristic fragmentation patterns.

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, we can assemble a detailed picture of the molecular skeleton.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.[1]

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the spins, allowing for shorter relaxation delays.

-

Acquire 16-32 scans, with a relaxation delay of 1-2 seconds.

-

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[1]

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, where each unique carbon atom gives a single peak.[2][3]

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A longer relaxation delay (2-5 seconds) is also recommended.

-

¹H NMR Data and Interpretation

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | Multiplet | 4H | Aromatic protons (Ar-H) |

| 3.65 | Singlet | 3H | Methoxy protons (-OCH₃) |

| 1.58 | Singlet | 6H | Gem-dimethyl protons (-C(CH₃)₂) |

Interpretation:

-

Aromatic Region (~7.35-7.25 ppm): The complex multiplet integrating to 4 protons is characteristic of the four protons on the 3-chlorophenyl ring. The substitution pattern leads to overlapping signals that are not easily resolved into simple doublets or triplets at this field strength.

-

Methoxy Protons (3.65 ppm): The sharp singlet integrating to 3 protons is assigned to the methyl group of the ester functionality (-COOCH₃). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The absence of splitting (a singlet) indicates no adjacent protons.[1]

-

Gem-dimethyl Protons (1.58 ppm): The singlet integrating to 6 protons is characteristic of the two equivalent methyl groups attached to the quaternary carbon. The singlet nature confirms their equivalence and the absence of any vicinal protons.

¹³C NMR Data and Interpretation

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~177 | Ester Carbonyl (C=O) |

| ~145 | Quaternary Aromatic Carbon (C-C(CH₃)₂) |

| ~134 | Quaternary Aromatic Carbon (C-Cl) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~125 | Aromatic CH |

| ~52 | Methoxy Carbon (-OCH₃) |

| ~46 | Quaternary Carbon (-C(CH₃)₂) |

| ~25 | Gem-dimethyl Carbons (-C(CH₃)₂) |

Interpretation:

-

Ester Carbonyl (~177 ppm): The signal in the far downfield region is characteristic of an ester carbonyl carbon.[2]

-

Aromatic Carbons (~145-125 ppm): Six distinct signals are expected for the aromatic ring. The two quaternary carbons (one attached to the propanoate moiety and one to the chlorine) will have different chemical shifts from the four protonated carbons.

-

Methoxy Carbon (~52 ppm): This signal corresponds to the methyl group of the ester, shifted downfield by the attached oxygen.[2]

-

Quaternary Carbon (~46 ppm): This signal is assigned to the quaternary carbon bearing the two methyl groups and the aromatic ring.

-

Gem-dimethyl Carbons (~25 ppm): The signal in the aliphatic region corresponds to the two equivalent methyl groups.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at specific frequencies, which are characteristic of the bonds involved.

Experimental Protocol: IR

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

IR Data and Interpretation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1250-1100 | Strong | C-O stretching (ester) |

| ~1600, ~1475 | Medium-Weak | C=C stretching (aromatic ring) |

| ~800-700 | Strong | C-Cl stretching |

Interpretation:

-

C=O Stretch (~1735 cm⁻¹): The most characteristic peak in the spectrum is the strong absorption around 1735 cm⁻¹, which is indicative of the carbonyl group of a saturated ester.[4][5][6]

-

C-H Stretches (~3000-2850 cm⁻¹): These absorptions are due to the stretching vibrations of the C-H bonds in the methyl groups.

-